5-Butoxy-2-fluoropyridine
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Overview
Description
5-Butoxy-2-fluoropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5-Butoxy-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to produce a mixture of fluorinated pyridines .
Chemical Reactions Analysis
5-Butoxy-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound can be coupled with boronic acids or esters in the presence of a palladium catalyst.
Scientific Research Applications
5-Butoxy-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: Fluorinated pyridines are often used as building blocks in the synthesis of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Agrochemicals: The compound can be used in the development of new agricultural products with improved physical, biological, and environmental properties.
Materials Science: Fluorinated pyridines are also explored for their potential use in materials science, including the development of new polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Butoxy-2-fluoropyridine is primarily influenced by the presence of the fluorine atom, which affects the electronic properties of the pyridine ring. This can lead to interactions with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways and targets can vary depending on the application and the context in which the compound is used .
Comparison with Similar Compounds
5-Butoxy-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the butoxy group.
2,6-Difluoropyridine: Contains two fluorine atoms, leading to different reactivity and applications.
3-Fluoropyridine: Another positional isomer with distinct chemical properties and uses.
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
5-butoxy-2-fluoropyridine |
InChI |
InChI=1S/C9H12FNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
DIYBXJWSPVWPSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)F |
Origin of Product |
United States |
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